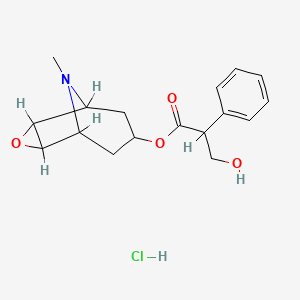

Hyoscine hydrochloride

Übersicht

Beschreibung

Hyoscine hydrochloride, also known as scopolamine hydrochloride, is a medication used to treat nausea, vomiting, motion sickness, and other conditions. It is a naturally occurring alkaloid found in plants of the Solanaceae family, and is used in a variety of medical, scientific, and industrial applications.

Wissenschaftliche Forschungsanwendungen

Treatment of Postoperative Nausea and Vomiting

Scopolamine is used as a pharmaceutical active substance in the treatment of postoperative nausea and vomiting . It acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect .

Motion Sickness

Scopolamine is used in the treatment of motion sickness . It is more powerful than hyoscyamine and possesses central depressing effects already at low therapeutic doses, which can be used for the treatment of motion sickness .

Treatment of Gastrointestinal, Renal and Biliary Spasms

Scopolamine is used in the treatment of gastrointestinal, renal and biliary spasms . It shows weaker spasmolytic effects compared to hyoscyamine .

Treatment of Hypersalivation

Scopolamine is used in the treatment of hypersalivation by using a transdermal patch . It is a more powerful suppressant of salivation than hyoscyamine .

Induced Mydriasis and Cycloplegia in Diagnostic Procedures

Scopolamine is used to induce mydriasis and cycloplegia in diagnostic procedures by using eye-drops . It is a more powerful mydriatic than hyoscyamine .

Pain Management

A study has shown that a fixed-dose combination of 10 mg of hyoscine butylbromide and 500 mg of paracetamol was effective in the treatment of recurrent cramping abdominal pain .

Spectrometric Methods

Hyoscine hydrochloride has been used in spectrometric methods and a TLC-densitometric method for the determination of hyoscine/ketoprofen combination .

Wirkmechanismus

Target of Action

Hyoscine hydrochloride, also known as Scopolamine hydrochloride, primarily targets the muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . These receptors are seven-transmembrane G-protein-coupled receptors activated by the endogenous neurotransmitter, acetylcholine . They are generally associated with the parasympathetic nervous system and also cholinergic transmission in the central nervous system .

Mode of Action

Hyoscine hydrochloride acts as a competitive antagonist at muscarinic acetylcholine receptors . This means that it competes with acetylcholine for the same binding site on the receptor, thereby inhibiting the action of acetylcholine . As a result, it blocks the effects of parasympathetic nerve stimulation, leading to effects such as pupil dilation, reduced intestinal motility and smooth muscle contraction, and reduced secretions from glands such as sweat, salivary, and bronchial glands .

Biochemical Pathways

The biochemical pathways affected by Hyoscine hydrochloride involve the inhibition of acetylcholine activity. By blocking the muscarinic acetylcholine receptors, Hyoscine hydrochloride disrupts the normal functioning of these receptors, which play a crucial role in various physiological processes . This disruption can lead to a range of downstream effects, including decreased intestinal motility and secretions, which can be helpful in treating motility disorders .

Pharmacokinetics

The pharmacokinetics of Hyoscine hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 20-40% . After administration, it is rapidly distributed into the tissues . It is metabolized in the liver, primarily by the CYP3A4 enzyme . The elimination half-life of Hyoscine hydrochloride is approximately 5 hours , and it is excreted through the kidneys .

Result of Action

The molecular and cellular effects of Hyoscine hydrochloride’s action primarily involve the inhibition of muscarinic acetylcholine receptors. This results in a range of physiological effects, including pupil dilation, reduced intestinal motility and smooth muscle contraction, and reduced glandular secretions . In addition, it has been suggested that Hyoscine hydrochloride can potently block human nicotinic acetylcholine receptors in certain cells .

Action Environment

The action, efficacy, and stability of Hyoscine hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions. It is contraindicated in conditions characterized by autoantibodies to acetylcholine receptors, and its effects may be enhanced by alcohol . Furthermore, it should be used with caution in the elderly and those with certain medical conditions such as paralytic ileus, pyloric stenosis, and prostatic enlargement .

Eigenschaften

IUPAC Name |

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.ClH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPXJGYSEPEXMF-WYHSTMEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044692 | |

| Record name | Scopolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533055 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Hyoscine hydrochloride | |

CAS RN |

55-16-3 | |

| Record name | Scopolamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scopolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2P66EIP1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

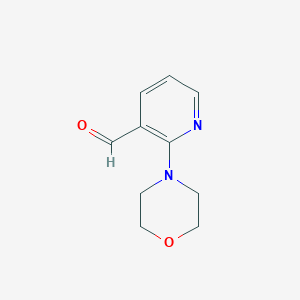

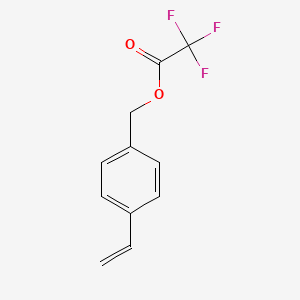

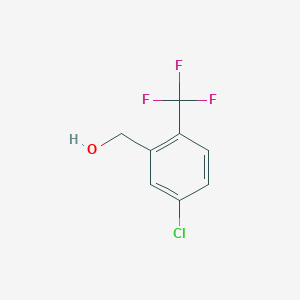

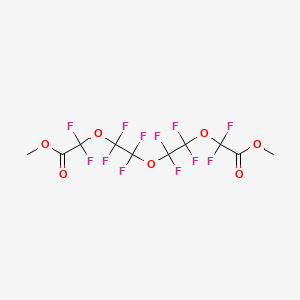

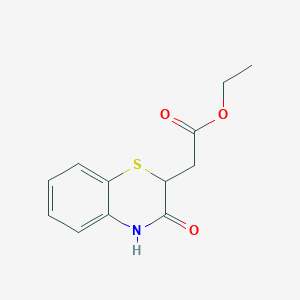

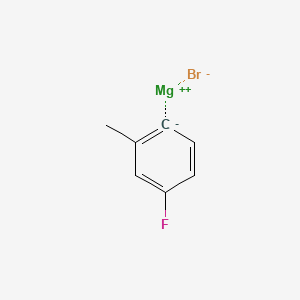

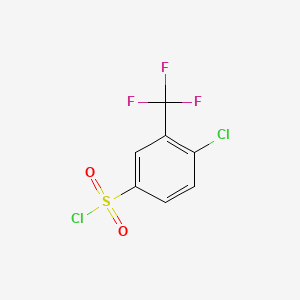

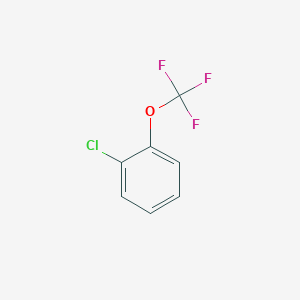

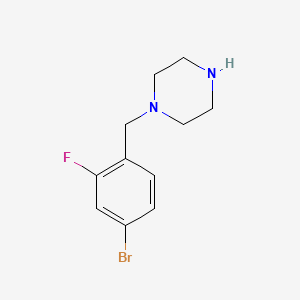

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1586982.png)